molecular formula C16H13ClN2O B15074638 9B-(3-Chlorophenyl)-2,3,5,9B-tetrahydro-1H-imidazo(2,1-A)isoindol-5-one CAS No. 13450-06-1

9B-(3-Chlorophenyl)-2,3,5,9B-tetrahydro-1H-imidazo(2,1-A)isoindol-5-one

Cat. No.: B15074638
CAS No.: 13450-06-1
M. Wt: 284.74 g/mol
InChI Key: UZWOFDBYRWGSKE-UHFFFAOYSA-N
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Description

9B-(3-Chlorophenyl)-2,3,5,9B-tetrahydro-1H-imidazo(2,1-A)isoindol-5-one is a chemical compound that belongs to the class of imidazoisoindoles This compound is characterized by the presence of a chlorophenyl group attached to the imidazoisoindole core

Preparation Methods

The synthesis of 9B-(3-Chlorophenyl)-2,3,5,9B-tetrahydro-1H-imidazo(2,1-A)isoindol-5-one typically involves the reaction of appropriate starting materials under specific conditions. One common synthetic route involves the cyclization of a precursor compound in the presence of a suitable catalyst. The reaction conditions, such as temperature, solvent, and reaction time, can vary depending on the desired yield and purity of the final product. Industrial production methods may involve optimization of these parameters to achieve large-scale synthesis.

Chemical Reactions Analysis

9B-(3-Chlorophenyl)-2,3,5,9B-tetrahydro-1H-imidazo(2,1-A)isoindol-5-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced analogs.

    Substitution: The chlorophenyl group can be substituted with other functional groups using appropriate reagents and conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: Studies have investigated its potential as a bioactive compound with various biological activities.

    Medicine: Research has focused on its potential therapeutic applications, including antiviral and anticancer properties.

    Industry: It may be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 9B-(3-Chlorophenyl)-2,3,5,9B-tetrahydro-1H-imidazo(2,1-A)isoindol-5-one involves its interaction with specific molecular targets. These targets can include enzymes, receptors, or other proteins that play a role in the biological activity of the compound. The pathways involved in its mechanism of action can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

9B-(3-Chlorophenyl)-2,3,5,9B-tetrahydro-1H-imidazo(2,1-A)isoindol-5-one can be compared with other similar compounds, such as:

  • 9b-(4-Chlorophenyl)-1-(3,4-difluorobenzoyl)-1,2,3,9b-tetrahydro-5H-imidazo[2,1-a]isoindol-5-one
  • 9b-(4-Chlorophenyl)-1-(3-methoxybenzoyl)-1,2,3,9b-tetrahydro-5H-imidazo[2,1-a]isoindol-5-one These compounds share a similar core structure but differ in the substituents attached to the imidazoisoindole ring. The uniqueness of this compound lies in its specific chlorophenyl substitution, which can influence its chemical and biological properties.

Properties

CAS No.

13450-06-1

Molecular Formula

C16H13ClN2O

Molecular Weight

284.74 g/mol

IUPAC Name

9b-(3-chlorophenyl)-2,3-dihydro-1H-imidazo[2,1-a]isoindol-5-one

InChI

InChI=1S/C16H13ClN2O/c17-12-5-3-4-11(10-12)16-14-7-2-1-6-13(14)15(20)19(16)9-8-18-16/h1-7,10,18H,8-9H2

InChI Key

UZWOFDBYRWGSKE-UHFFFAOYSA-N

Canonical SMILES

C1CN2C(=O)C3=CC=CC=C3C2(N1)C4=CC(=CC=C4)Cl

Origin of Product

United States

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